Methyl 5-formyl-1,3-thiazole-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-formyl-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3S/c1-10-6(9)5-7-2-4(3-8)11-5/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODYMCKJBSFJRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(S1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 5 Formyl 1,3 Thiazole 2 Carboxylate
De Novo Synthetic Approaches to the 1,3-Thiazole Ring System Featuring Methyl 5-formyl-1,3-thiazole-2-carboxylate
The de novo construction of the 1,3-thiazole ring is a preferred strategy for accessing polysubstituted derivatives. This approach allows for the strategic placement of functional groups or their precursors during the ring formation, offering a high degree of control over the final molecular architecture.
Strategic Application of Hantzsch Thiazole (B1198619) Synthesis and Its Variants
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most versatile and widely employed methods for the construction of the thiazole nucleus. rsc.org The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. rsc.orgresearchgate.net For the synthesis of this compound, a strategic selection of starting materials is paramount.
A plausible Hantzsch approach would involve the reaction of a methyl 2-thiooxamate with a 3-halo-2-oxopropanal derivative. The 2-thiooxamate provides the nitrogen and the C2-carboxylate functionality, while the 3-halo-2-oxopropanal derivative furnishes the C4, C5, and the formyl group precursor.
Table 1: Illustrative Reactants for Hantzsch Synthesis of this compound Precursor
| α-Halocarbonyl Component | Thioamide Component | Resulting Thiazole (Precursor) |
| Methyl 2-chloro-3-oxopropanoate | Thioformamide | This compound |
| Ethyl 2-bromo-3,3-diethoxypropanoate | Thiooxamide monomethyl ester | Methyl 5-(diethoxymethyl)-1,3-thiazole-2-carboxylate |
The reaction is typically carried out in a polar solvent such as ethanol (B145695) or dioxane, often with gentle heating. analis.com.my The regioselectivity of the Hantzsch synthesis can be influenced by the reaction conditions, particularly the pH. rsc.org Acidic conditions have been shown to alter the regioselectivity of the condensation with N-monosubstituted thioureas. rsc.org
Exploration of Alternative Cyclization Pathways and Precursor Derivatization
Beyond the classical Hantzsch synthesis, other cyclization strategies can be envisioned for the construction of the target thiazole. The Cook-Heilbron synthesis, for instance, provides a route to 5-aminothiazoles from α-aminonitriles and carbon disulfide or related reagents. analis.com.mywikipedia.orgyoutube.com A potential adaptation of this method could involve the use of an α-amino cyanoacetate (B8463686) derivative, which after cyclization, would yield a 5-aminothiazole-2-carboxylate. The amino group at the C5 position could then be subsequently converted to a formyl group through methods such as the Sandmeyer reaction followed by reduction.
Another approach involves the Gabriel synthesis, which utilizes the reaction of an acylamino-ketone with a thionating agent like phosphorus pentasulfide to form the thiazole ring. analis.com.my A suitably substituted acylamino-ketone precursor could be designed to yield the desired 2,5-disubstituted thiazole.
Functional Group Installation and Manipulation Strategies within the Thiazole Core
An alternative to the de novo synthesis is the functionalization of a pre-existing thiazole ring. This approach is particularly useful when a suitable thiazole precursor is readily available.
Regioselective Introduction of the Formyl Moiety
The introduction of a formyl group at the C5 position of a thiazole-2-carboxylate requires a highly regioselective method, as the thiazole ring possesses multiple potentially reactive sites. The electron-withdrawing nature of the carboxylate group at C2 deactivates this position towards electrophilic substitution, directing incoming electrophiles primarily to the C5 position. pharmaguideline.com
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. researchgate.net This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) such as N,N-dimethylformamide (DMF). The reaction of methyl 1,3-thiazole-2-carboxylate with the Vilsmeier reagent would be expected to yield the desired this compound.
Other formylation methods that could be explored include:
The Duff Reaction: This method uses hexamethylenetetramine (urotropine) in the presence of an acid to formylate phenolic compounds, and its application to activated heterocyclic systems has been reported.
The Rieche Formylation: This method utilizes dichloromethyl methyl ether and a Lewis acid catalyst, such as titanium tetrachloride, to introduce a formyl group onto electron-rich aromatic rings. wikipedia.org
The Sommelet Reaction: This reaction converts a benzylic halide to an aldehyde using hexamethylenetetramine and water. farmaciajournal.comwikipedia.org A 5-(halomethyl)thiazole-2-carboxylate could potentially be converted to the target aldehyde via this method. farmaciajournal.com
Controlled Esterification and Carboxylate Formation Methodologies
In synthetic routes where the thiazole ring is constructed with a carboxylic acid at the C2 position, a subsequent esterification step is necessary to obtain the methyl ester. The Fischer-Speier esterification is a classic method that involves reacting the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. organic-chemistry.orgcerritos.eduathabascau.camasterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and the use of excess alcohol drives the equilibrium towards the formation of the ester. athabascau.calibretexts.org
For substrates that are sensitive to strong acidic conditions, milder esterification methods are preferred. The Steglich esterification, which utilizes a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is an excellent alternative. synarchive.comorganic-chemistry.orgnih.govwikipedia.orgorganic-chemistry.org This method proceeds under neutral conditions and is often effective for sterically hindered substrates. organic-chemistry.org
Optimization of Reaction Conditions and Catalytic Systems for Enhanced Synthesis
The efficiency of any synthetic route is highly dependent on the optimization of reaction parameters. For the synthesis of this compound, careful consideration of catalysts, solvents, temperature, and reaction time is crucial to maximize yield and purity.
In the context of the Hantzsch synthesis, various catalysts have been explored to improve reaction rates and yields. These include Lewis acids, solid-supported catalysts, and ionic liquids. mdpi.com For instance, the use of silica-supported tungstosilicic acid has been reported as a reusable and efficient catalyst for the Hantzsch synthesis of thiazole derivatives. mdpi.com Microwave-assisted synthesis has also emerged as a powerful tool to accelerate the Hantzsch reaction, often leading to higher yields in significantly shorter reaction times compared to conventional heating. nih.gov
For the Vilsmeier-Haack formylation, the choice of solvent and the stoichiometry of the reagents can significantly impact the outcome. The reaction is typically carried out using an excess of the Vilsmeier reagent, and the temperature is carefully controlled to avoid side reactions.
Table 2: Illustrative Optimization Parameters for Vilsmeier-Haack Formylation of Methyl 1,3-thiazole-2-carboxylate
| Entry | Vilsmeier Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | POCl₃/DMF (1.5) | Dichloromethane | 0 to rt | 4 | Moderate |
| 2 | POCl₃/DMF (2.0) | 1,2-Dichloroethane | 50 | 2 | Good |
| 3 | Oxalyl chloride/DMF (1.2) | Tetrahydrofuran | 0 to rt | 3 | Moderate |
| 4 | POCl₃/DMF (2.5) | Neat | 60 | 1.5 | High |
The optimization of esterification reactions often involves the choice of catalyst and the method for removing water to drive the equilibrium. In Fischer esterification, molecular sieves can be added to sequester the water produced. For the Steglich esterification, the choice of carbodiimide (B86325) and the amount of DMAP can be fine-tuned to achieve optimal results.
Application of Green Chemistry Principles in the Synthesis of Thiazole Derivatives
The synthesis of thiazole derivatives has increasingly benefited from the application of green chemistry principles, which aim to reduce environmental impact through the use of renewable materials, non-toxic catalysts, and milder reaction conditions. nih.gov These approaches offer scalable, cost-effective, and simpler purification processes compared to conventional methods that often rely on hazardous reagents and generate significant waste. nih.govresearchgate.net
Green synthetic strategies for thiazoles encompass a variety of techniques, including the use of environmentally benign solvents, innovative catalysts, and alternative energy sources like microwave and ultrasonic radiation. nih.govmdpi.combohrium.com The goal is to develop protocols that are not only efficient but also inherently safer and more sustainable. For instance, one-pot multicomponent synthesis of thiazole scaffolds has been successfully achieved in aqueous media using reusable NiFe2O4 nanoparticles as a catalyst, highlighting a significant step towards greener chemical production. acs.org
Table 1: Examples of Green Solvents in Organic Synthesis
| Solvent Name | Classification | Key Advantages |
|---|---|---|
| Water | Universal Solvent | Non-toxic, non-flammable, inexpensive |
| Ethanol | Bio-solvent | Renewable, biodegradable, low toxicity |
| Glycerol | Bio-solvent | High boiling point, non-toxic, biodegradable |
| Ionic Liquids | Designer Solvents | Low vapor pressure, high thermal stability, tunable properties |
| Supercritical CO2 | Supercritical Fluid | Non-toxic, non-flammable, easily removed |
This table is based on information regarding green solvents used in organic synthesis, which is applicable to the synthesis of thiazole derivatives. mdpi.com
Investigation of Chemo-, Regio-, and Stereoselectivity in Synthetic Routes
Achieving high levels of selectivity is a critical aspect of modern organic synthesis, ensuring that the desired product is formed with minimal byproducts. In the context of thiazole synthesis, significant research has been dedicated to controlling chemoselectivity (differentiating between functional groups), regioselectivity (controlling the position of substitution), and stereoselectivity (controlling the spatial arrangement of atoms).
Chemoselectivity: A notable example involves the use of a Calcium(II) triflate (Ca(OTf)₂) catalyst in the reaction of thioamides with pent-1-en-4-yn-3-ol derivatives. nih.gov This system demonstrated high chemoselectivity by distinguishing between carbon-carbon double and triple bonds, reacting preferentially with the alkyne to form the thiazole ring while leaving the alkene moiety intact. nih.gov
Regioselectivity: The classic Hantzsch thiazole synthesis provides a clear illustration of how reaction conditions can influence regioselectivity. The condensation of α-halogeno ketones with N-monosubstituted thioureas in a neutral solvent exclusively yields 2-(N-substituted amino)thiazoles. rsc.org However, conducting the reaction under acidic conditions (e.g., 10M-HCl-EtOH) results in a mixture of the traditional product and its regioisomer, a 3-substituted 2-imino-2,3-dihydrothiazole. rsc.org This change highlights the ability to direct the reaction to a different constitutional isomer by modifying the catalytic environment. Other advanced methods, such as palladium-catalyzed C-H alkenylation, have also been developed to achieve high regioselectivity at the C5-position of the thiazole ring. researchgate.net
Stereoselectivity: Synthetic protocols have been developed that exhibit high stereoselectivity. For instance, the calcium-catalyzed synthesis mentioned earlier also produces products with specific stereochemistry related to the geometry of the alkene. nih.gov Furthermore, specific methods have been reported for the stereoselective synthesis of (Z)-isomers of thiazole derivatives, demonstrating precise control over the three-dimensional structure of the final molecule. nih.gov
Table 2: Examples of Selective Synthetic Methods for Thiazole Derivatives
| Catalyst / Condition | Reactants | Selectivity Type | Outcome |
|---|---|---|---|
| Ca(OTf)₂ | Thioamides and pent-1-en-4-yn-3-ol derivatives | Chemo- and Stereoselective | Preferential reaction with alkyne over alkene; specific alkene geometry in product. nih.gov |
| Acidic (10M-HCl) | α-halogeno ketones and N-monosubstituted thioureas | Regioselective | Formation of 3-substituted 2-imino-2,3-dihydrothiazoles alongside 2-amino isomers. rsc.org |
| Ir(III) Catalysis | Not specified | Regio- and Stereoselective | Divergent synthesis of tetrasubstituted alkenes with excellent selectivity. researchgate.net |
Process Chemistry Considerations and Scale-Up Synthesis Methodologies for this compound
Transitioning a synthetic route from a laboratory setting to industrial-scale production requires careful consideration of factors such as cost, safety, environmental impact, and process efficiency. For intermediates like 4-methyl-5-formylthiazole, a key structural relative of the title compound, traditional laboratory methods often employ reagents that are unsuitable for large-scale synthesis. mdpi.com
For example, the reduction of a carboxylic ester to an aldehyde might be achieved in the lab using potent but hazardous and expensive reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). mdpi.com Similarly, oxidation of a corresponding alcohol to the aldehyde might involve heavy-metal reagents like chromium trioxide (CrO₃) or manganese dioxide (MnO₂), which are environmentally unfriendly. mdpi.com
A more scalable and eco-friendly approach for a similar transformation is the Rosenmund reduction. This method involves the catalytic hydrogenation of a carboxylic acid chloride using a palladium on barium sulfate (B86663) (Pd/BaSO₄) catalyst. mdpi.com This process was found to be efficient, more environmentally friendly, and better suited for the industrial production of 4-methyl-5-formylthiazole. mdpi.com The use of heterogeneous catalysts is particularly advantageous for scale-up as it simplifies product purification and allows for potential catalyst recovery and reuse, a key principle in sustainable process chemistry. nih.gov
Table 3: Comparison of Reagents for Aldehyde Synthesis: Lab vs. Scale-Up
| Transformation | Laboratory-Scale Reagent | Industrial-Scale Method | Key Advantages for Scale-Up |
|---|---|---|---|
| Ester Reduction | LiAlH₄, Red-Al, NaBH₄ | Not commonly used due to cost/hazard | N/A |
| Alcohol Oxidation | MnO₂, CrO₃, NaOCl | Catalytic oxidation | Avoids stoichiometric toxic metal waste, improves safety. mdpi.com |
| Acid Chloride Reduction | Not specified | Pd/BaSO₄ catalyzed hydrogenation | Higher yield, eco-friendly, suitable for industrial production. mdpi.com |
Chemical Reactivity and Mechanistic Investigations of Methyl 5 Formyl 1,3 Thiazole 2 Carboxylate
Transformations Involving the Formyl Group
The aldehyde, or formyl group, is a key site of reactivity in Methyl 5-formyl-1,3-thiazole-2-carboxylate. Its electrophilic carbon atom is susceptible to attack by a wide array of nucleophiles, and it can participate in various condensation, oxidation, reduction, and olefination reactions.
The formyl group readily undergoes nucleophilic addition and condensation reactions, which are fundamental to building molecular complexity. These reactions serve to elucidate the reactivity profile of the aldehyde in the specific electronic context of the thiazole (B1198619) ring.
One of the most common transformations is the reaction with primary amines to form Schiff bases (imines). This condensation reaction typically proceeds by the initial nucleophilic attack of the amine on the formyl carbon, followed by dehydration. Similarly, reactions with hydrazine (B178648) and its derivatives yield hydrazones. These reactions are crucial in the synthesis of more complex heterocyclic systems. nih.gov
Knoevenagel condensation is another characteristic reaction, where the formyl group reacts with compounds containing active methylene (B1212753) groups (e.g., malonates, cyanoacetates) in the presence of a basic catalyst. researchgate.net This reaction is a powerful carbon-carbon bond-forming method, leading to the synthesis of substituted alkenes. For instance, the condensation of a thiazole carbaldehyde with an active methylene compound would proceed via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the formyl carbon. Subsequent dehydration yields the final alkene product. researchgate.net
The following table summarizes typical condensation reactions involving the formyl group of thiazole aldehydes.
| Reaction Type | Nucleophile | Catalyst | Product Type |
| Schiff Base Formation | Primary Amine (R-NH₂) | Acid/Base | Imine |
| Hydrazone Formation | Hydrazine (H₂N-NH₂) | Acid/Base | Hydrazone |
| Knoevenagel Condensation | Active Methylene Compound | Base (e.g., Piperidine) | Substituted Alkene |
| Claisen-Schmidt Condensation | Ketone/Aldehyde | Acid/Base | Chalcone (α,β-Unsaturated Ketone) |
These reactions highlight the electrophilic character of the formyl group and its utility as a building block in the synthesis of diverse molecular architectures. nih.govresearchgate.net
The formyl group of this compound can be selectively oxidized to a carboxylic acid or reduced to a hydroxymethyl group, providing pathways for functional group interconversion.
Oxidation: The oxidation of the formyl group to a carboxylic acid can be achieved using various oxidizing agents. A common method involves the use of sodium chlorite (B76162) (NaClO₂) in the presence of a scavenger like 2-methyl-2-butene (B146552) and a phosphate (B84403) buffer. Another effective reagent is pyridinium (B92312) chlorochromate (PCC), although this is a harsher oxidant. google.com The mechanism of oxidation with reagents like Cr(VI) compounds (e.g., Jones reagent) involves the formation of a chromate (B82759) ester intermediate from the hydrated form of the aldehyde, which then undergoes elimination to yield the carboxylic acid. google.com
Reduction: The reduction of the formyl group to a primary alcohol (the hydroxymethyl group) is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this transformation, capable of reducing the aldehyde without affecting the less reactive methyl ester. google.comresearchgate.net The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. Subsequent workup with water or a mild acid protonates the resulting alkoxide to give the alcohol. researchgate.net
| Transformation | Reagent(s) | Product Functional Group |
| Oxidation | Pyridinium Chlorochromate (PCC) | Carboxylic Acid |
| Oxidation | Sodium Chlorite (NaClO₂), TEMPO | Carboxylic Acid |
| Reduction | Sodium Borohydride (NaBH₄) | Hydroxymethyl |
| Reduction | Lithium Aluminium Hydride (LiAlH₄) | Hydroxymethyl (and reduction of ester) |
The Wittig reaction is a powerful and widely used method for converting aldehydes and ketones into alkenes, offering excellent control over the location of the newly formed double bond. libretexts.orglibretexts.org In the case of this compound, the formyl group can react with a phosphonium (B103445) ylide (a Wittig reagent) to generate a thiazole-substituted alkene. wikipedia.orgorganic-chemistry.org
The reaction is initiated by the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon of the formyl group. libretexts.org Mechanistic studies suggest that this leads to the formation of a four-membered ring intermediate called an oxaphosphetane through a [2+2] cycloaddition. libretexts.orgwikipedia.org This oxaphosphetane is unstable and rapidly decomposes in an irreversible step to yield the alkene and a stable byproduct, triphenylphosphine (B44618) oxide. libretexts.orglibretexts.org
The stereochemical outcome of the Wittig reaction (i.e., the ratio of E/Z isomers of the alkene product) depends on the nature of the substituents on the ylide. organic-chemistry.org
Non-stabilized ylides (where the R group on the carbanion is alkyl) generally lead to the Z-alkene as the major product. organic-chemistry.org
Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) typically yield the E-alkene as the major product. organic-chemistry.org
This transformation is highly valuable for extending the carbon chain and introducing unsaturation into the molecule at a specific position. masterorganicchemistry.com
Reactivity of the Carboxylate Ester Moiety in Diverse Chemical Environments
The methyl carboxylate group at the C2 position of the thiazole ring is another key functional handle. It undergoes reactions typical of esters, primarily nucleophilic acyl substitution, allowing for its conversion into other functional groups like carboxylic acids, different esters, and amides.
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Base-catalyzed hydrolysis (saponification) is more common and is typically carried out using an aqueous solution of a strong base like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a solvent such as methanol (B129727) or tetrahydrofuran. nih.govnih.gov The mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion (CH₃O⁻) as a leaving group. A final acid-base reaction between the carboxylic acid and the methoxide ion drives the reaction to completion. Acidification in a separate workup step is required to protonate the carboxylate salt and yield the neutral carboxylic acid. nih.gov
Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. Acid-catalyzed transesterification, for example, proceeds by protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by the new alcohol.
The conversion of the methyl ester to an amide is a crucial reaction for incorporating nitrogen into the molecule, often a key step in the synthesis of biologically active compounds. mdpi.com This transformation is a form of nucleophilic acyl substitution.
Direct reaction of the ester with an amine (ammonolysis) to form an amide is possible but often slow and requires high temperatures. A more efficient and common two-step procedure involves first hydrolyzing the ester to the carboxylic acid, as described above. The resulting carboxylic acid is then coupled with a primary or secondary amine using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amine to form the amide bond. mdpi.com
The following table outlines key transformations of the carboxylate ester moiety.
| Reaction Type | Reagent(s) | Product Functional Group |
| Hydrolysis (Saponification) | LiOH or NaOH, H₂O/MeOH | Carboxylic Acid |
| Amidation (via acid) | 1. LiOH, H₂O 2. Amine (R-NH₂), Coupling Agent (e.g., EDC) | Amide |
| Transesterification | R'-OH, Acid or Base Catalyst | New Ester (R'-O-C=O) |
Electrophilic and Nucleophilic Substitution on the Thiazole Ring System
The thiazole ring, in general, possesses a nuanced reactivity towards substitution reactions. The C2 position is the most electron-deficient and susceptible to nucleophilic attack, while the C5 position is typically the most electron-rich and prone to electrophilic substitution. However, in this compound, the presence of two strong electron-withdrawing groups at C2 and C5 deactivates the entire ring towards electrophilic attack and modifies the landscape for nucleophilic substitution.
Direct Functionalization at the C-4 Position of the Thiazole Core
Direct functionalization at the C-4 position of this compound presents a considerable challenge due to the electronic deactivation of the ring.
Electrophilic Substitution:
Electrophilic substitution at C-4 is highly unlikely. The electron-withdrawing nature of the methyl carboxylate and formyl groups significantly reduces the electron density of the thiazole ring, making it resistant to attack by electrophiles. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation are not expected to proceed under normal conditions.
Nucleophilic Substitution:
Direct nucleophilic substitution at the C-4 position would require the presence of a leaving group. In the absence of such a group, functionalization would likely proceed via a deprotonation-addition mechanism. The acidity of the C-4 proton is expected to be enhanced due to the inductive effects of the adjacent sulfur atom and the resonance effects of the two electron-withdrawing groups. Therefore, treatment with a strong base could potentially generate a carbanion at the C-4 position, which could then react with various electrophiles.
Table 1: Hypothetical Direct Functionalization at the C-4 Position
| Reaction Type | Reagents and Conditions | Expected Product |
| Deprotonation-Alkylation | 1. Strong base (e.g., n-BuLi, LDA), THF, -78 °C; 2. Alkyl halide (R-X) | Methyl 4-alkyl-5-formyl-1,3-thiazole-2-carboxylate |
| Deprotonation-Hydroxylation | 1. Strong base (e.g., n-BuLi, LDA), THF, -78 °C; 2. MoOPH | Methyl 5-formyl-4-hydroxy-1,3-thiazole-2-carboxylate |
Investigation of Ring-Opening and Rearrangement Mechanisms
Thiazole rings are generally stable aromatic systems. However, under certain conditions, ring-opening and rearrangement reactions can occur, often initiated by nucleophilic attack, particularly when the ring is activated by electron-withdrawing groups.
For this compound, a plausible ring-opening pathway could be initiated by the attack of a strong nucleophile at the C2 position, which is rendered highly electrophilic by the adjacent carboxylate group and the ring nitrogen. This could lead to a tetrahedral intermediate, followed by cleavage of the C2-S bond. Subsequent transformations would depend on the nature of the nucleophile and the reaction conditions.
Rearrangement reactions of the thiazole ring itself are not common. However, rearrangements involving the substituents are more plausible. For instance, under specific conditions, the formyl group could potentially participate in intramolecular cyclization or condensation reactions, especially if the C4 position is functionalized with a suitable nucleophilic group.
Metal-Catalyzed Cross-Coupling Reactions at the Thiazole Core for Advanced Functionalization
Metal-catalyzed cross-coupling reactions are powerful tools for the C-C and C-heteroatom bond formation and would be highly valuable for the advanced functionalization of the this compound core. These reactions typically require a halide or triflate at the position of coupling. Therefore, a C4-halogenated derivative would be a necessary precursor.
Strategic Application of Suzuki, Stille, and Heck Coupling Methods
Assuming the synthesis of a hypothetical "Methyl 4-bromo-5-formyl-1,3-thiazole-2-carboxylate", a variety of cross-coupling reactions could be envisioned.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction would enable the introduction of aryl, heteroaryl, or vinyl groups at the C4 position by coupling with the corresponding boronic acids or esters.
Stille Coupling: The coupling of the C4-bromo derivative with organostannanes would provide another versatile route to introduce a wide range of organic moieties.
Heck Coupling: The palladium-catalyzed reaction with alkenes would allow for the formation of a new C-C double bond at the C4 position, leading to vinyl-substituted thiazoles.
Table 2: Hypothetical Cross-Coupling Reactions at the C-4 Position of a Brominated Precursor
| Coupling Method | Coupling Partner | Catalyst/Ligand/Base | Expected Product |
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | Methyl 4-aryl-5-formyl-1,3-thiazole-2-carboxylate |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, LiCl | Methyl 5-formyl-4-organo-1,3-thiazole-2-carboxylate |
| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂, P(o-tol)₃, Et₃N | Methyl 5-formyl-4-vinyl-1,3-thiazole-2-carboxylate |
Development of C-H Activation and Functionalization Approaches
Direct C-H activation and functionalization would be a more atom-economical approach for introducing substituents at the C4 position, circumventing the need for a pre-installed leaving group.
The C4-H bond in this compound is the only available C-H bond on the thiazole ring. The development of a successful C-H activation strategy would depend on finding a suitable catalyst system that can selectively cleave this bond. The electronic nature of the thiazole ring, being highly deactivated, would likely require a robust catalytic system.
Potential strategies could involve:
Directed C-H Activation: While there are no obvious directing groups in the molecule that would favor C4 activation, the formyl or carboxylate groups could potentially play a role in coordinating to the metal catalyst, although this might lead to other competing reactions.
Palladium-Catalyzed C-H Arylation: Recent advances in palladium catalysis have enabled the direct arylation of various heterocycles. nih.govresearchgate.netorganic-chemistry.org Applying these methods to this compound could potentially lead to the formation of C4-arylated products. The success of such a reaction would be highly dependent on the specific catalyst, ligand, and reaction conditions.
Table 3: Hypothetical C-H Activation/Functionalization at the C-4 Position
| Reaction Type | Reagents and Conditions | Expected Product |
| Direct Arylation | Aryl halide (Ar-X), Pd catalyst, ligand, base | Methyl 4-aryl-5-formyl-1,3-thiazole-2-carboxylate |
Methyl 5 Formyl 1,3 Thiazole 2 Carboxylate As a Versatile Synthetic Building Block
Construction of Complex Heterocyclic Systems Utilizing the Thiazole (B1198619) Scaffold
The dual functionality of methyl 5-formyl-1,3-thiazole-2-carboxylate makes it an ideal starting material for the synthesis of more complex, fused heterocyclic systems. The aldehyde and ester groups can participate in various cyclization and condensation reactions to build new rings onto the thiazole core.
The construction of fused-ring systems from the title compound can be achieved by reacting it with various binucleophilic reagents, where both the formyl and the carboxylate moieties participate in annulation reactions.
One of the most common strategies involves the synthesis of thiazolo[5,4-d]pyrimidines . This can be accomplished through the condensation of the formyl group with an amine, followed by intramolecular cyclization involving the ester. For instance, reaction with urea, thiourea, or guanidine (B92328) could lead to the formation of a pyrimidine (B1678525) ring fused to the thiazole. While direct examples with the title compound are not extensively documented, analogous transformations are well-established. For example, iminophosphoranes derived from 4-azido-5-formylthiazole have been shown to react with isocyanates to form thiazolo[4,5-d]pyrimidines, highlighting the utility of the formyl group in this type of cyclization. researchgate.net
Another important class of fused systems accessible from this precursor are thieno[3,2-d]thiazoles . A potential pathway involves a variation of the Gewald reaction. worktribe.comnih.gov The Knoevenagel condensation of the formyl group with an active methylene (B1212753) compound, such as methyl thioglycolate, in the presence of a base, could be followed by an intramolecular cyclization and aromatization to yield the thieno[3,2-d]thiazole core. Research on the synthesis of thieno[3,2-b]thiophenes from methyl 5-formyl-4-nitrothiophene-2-carboxylate demonstrates a similar principle, where a formyl group and an ester participate in the formation of a fused thiophene (B33073) ring. mdpi.com
The following table summarizes potential fused heterocyclic systems synthesized from this compound.
| Fused System | Reagents/Reaction Type | Resulting Core Structure |
| Thiazolo[5,4-d]pyrimidine | Guanidine, Urea, or Thiourea | Pyrimidine ring fused to the thiazole |
| Thieno[3,2-d]thiazole | Active methylene thiols (e.g., methyl thioglycolate) / Modified Gewald Reaction | Thiophene ring fused to the thiazole |
| Thiazolo[5,4-c]pyridine | β-ketoesters or malononitrile (B47326) derivatives / Bohlmann-Rahtz pyridine (B92270) synthesis | Pyridine ring fused to the thiazole |
The synthesis of spirocyclic and bridged systems represents a significant challenge in organic synthesis, requiring precise control over reactivity and stereochemistry. This compound can theoretically serve as a component in multicomponent reactions (MCRs) designed to generate such complex architectures. mdpi.commdpi.com
Spirocyclic compounds featuring a thiazole ring are often synthesized via 1,3-dipolar cycloaddition reactions. nih.govrsc.orgresearchgate.net A plausible, though not yet reported, strategy could involve a multi-component reaction where the formyl group of the title compound condenses with an amino acid and a dipolarophile. For example, the reaction of an isatin (B1672199) derivative, an amino acid, and the formyl group of the thiazole could potentially generate an azomethine ylide intermediate, which could then undergo a [3+2] cycloaddition with a suitable dipolarophile to construct a spiro-pyrrolidinyl-thiazole system. Such strategies are known to produce spiro-oxindoles with high complexity in a single step. nih.gov
The following table outlines a conceptual pathway for the synthesis of a spirocyclic system.
| Target Architecture | Synthetic Strategy | Key Intermediates |
| Spiro-pyrrolidinyl-thiazole | Multi-component 1,3-dipolar cycloaddition | Azomethine ylide |
| Spiro-thiazolidinone | Condensation with α-mercaptocarboxylic acids and an amine | Thiazolidinone ring formation |
Precursor in the Synthesis of Advanced Organic Ligands and Chelation Agents
The formyl and carboxylate groups are excellent functionalities for the synthesis of ligands capable of coordinating to metal ions. The thiazole ring itself, with its sulfur and nitrogen heteroatoms, can also participate in metal binding, making derivatives of this compound highly promising as chelation agents.
The most direct application is the synthesis of Schiff base ligands . The formyl group readily undergoes condensation with a wide variety of primary amines to form imines (azomethines). By choosing amines that contain additional donor atoms (e.g., hydroxyl, carboxyl, or other heterocyclic groups), polydentate ligands can be easily prepared. For example, condensation with 2-aminophenol (B121084) would yield a tridentate N,N,O-donor ligand, where the imine nitrogen, the thiazole nitrogen, and the phenolic oxygen can coordinate to a metal center. The synthesis of metal complexes from thiazole-derived Schiff bases is a well-established field. ijper.orgorientjchem.orgresearchgate.net
Furthermore, the methyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid. This adds another potential coordination site (a carboxylate group), enabling the synthesis of ligands with higher denticity. A ligand featuring an imine at C5 and a carboxylate at C2 could act as a pincer-type ligand, holding a metal ion in a rigid coordination environment.
| Ligand Type | Synthetic Reaction | Potential Donor Atoms |
| Bidentate Schiff Base | Condensation with monofunctional amine (e.g., aniline) | Imine Nitrogen (N), Thiazole Nitrogen (N) |
| Tridentate Schiff Base | Condensation with bifunctional amine (e.g., 2-aminophenol) | Imine Nitrogen (N), Phenolic Oxygen (O), Thiazole Nitrogen (N) |
| Tridentate N,N,O Ligand | Hydrolysis of ester to acid, then condensation with a diamine | Carboxylate Oxygen (O), Imine Nitrogen (N), Thiazole Nitrogen (N) |
Role as a Scaffold for the Development of Advanced Organic Materials Precursors
The thiazole ring is an electron-rich heterocycle that can be incorporated into larger π-conjugated systems for applications in organic electronics, such as dyes and semiconductors. This compound serves as a valuable scaffold for building precursors to these materials. The development of conjugated polymers based on thiazole and thiophene units is an active area of research. uwaterloo.caresearchgate.net
A key transformation for extending conjugation is the Knoevenagel condensation . researchgate.netnih.govresearchgate.net The formyl group can react with active methylene compounds like malononitrile or cyanoacetates to form a new carbon-carbon double bond, effectively elongating the π-system. The resulting vinyl-thiazole derivatives can exhibit interesting photophysical properties and serve as monomers for polymerization or as components in push-pull chromophores for dye-sensitized solar cells.
Similarly, the Wittig reaction can be employed to convert the formyl group into a vinyl or styryl linkage, connecting the thiazole core to other aromatic or heteroaromatic units. By first converting the ester group to a phosphonium (B103445) salt or another reactive moiety, the molecule could be used to synthesize symmetrical or asymmetrical conjugated oligomers and polymers. The synthesis of thiazole-fused naphthalene (B1677914) diimide-based polymers highlights the utility of the thiazole core in creating high-performance n-type organic electronic materials. researchgate.net
| Material Precursor | Key Synthetic Transformation | Resulting Structure |
| Conjugated Dye | Knoevenagel condensation with an electron-withdrawing group (e.g., malononitrile) | Push-pull chromophore with extended π-conjugation |
| Polymer Monomer | Wittig reaction to introduce a vinyl group | Vinyl-thiazole derivative suitable for polymerization |
| Oligomer Building Block | Horner-Wadsworth-Emmons reaction | Dimeric or trimeric conjugated systems |
Design and Synthesis of Molecular Probes and Chemical Tools for Biological Systems
Molecular probes are essential tools for studying biological systems, and this compound provides a scaffold for their chemical synthesis. The reactivity of the formyl group is particularly useful for attaching reporter groups like fluorophores or affinity tags.
The synthesis of fluorescent probes can be achieved by reacting the formyl group with a hydrazine- or amine-functionalized fluorophore (e.g., dansyl hydrazine (B178648), NBD amine). rsc.orgmdpi.com The resulting hydrazone or imine linkage connects the thiazole core to the fluorescent reporter. Such probes can be designed to target specific enzymes or receptors, where the thiazole-carboxylate portion provides the binding motif.
The formyl group also allows for bioconjugation via reductive amination. Reaction with a biomolecule's primary amine (such as the lysine (B10760008) side chain in a protein) in the presence of a mild reducing agent like sodium cyanoborohydride forms a stable secondary amine linkage. This allows the thiazole derivative to be covalently attached to proteins or other biological macromolecules. The development of fluorescent probes for N-formyl peptide receptors illustrates a similar synthetic logic. researchgate.netwhiterose.ac.uk
| Probe/Tool Type | Synthetic Conjugation Chemistry | Functionality |
| Fluorescent Probe | Condensation with a fluorescent hydrazine (e.g., dansyl hydrazine) | Covalent labeling with a fluorophore via a hydrazone link |
| Affinity Label | Reductive amination with a primary amine-containing tag (e.g., biotin-amine) | Attachment of an affinity tag for pull-down experiments |
| Photoaffinity Probe | Modification of the formyl group to include a photoreactive moiety (e.g., diazirine) | Covalent cross-linking to a biological target upon photoactivation |
Computational and Theoretical Investigations of Methyl 5 Formyl 1,3 Thiazole 2 Carboxylate
Electronic Structure and Molecular Orbital Analysis
The electronic characteristics of Methyl 5-formyl-1,3-thiazole-2-carboxylate are primarily dictated by the interplay between the π-electron system of the thiazole (B1198619) ring and the electron-withdrawing nature of the formyl and methyl carboxylate substituents. Computational methods provide deep insights into these properties.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), are used to determine its optimized molecular geometry, bond lengths, bond angles, and electronic charge distribution. dergipark.org.tr
The optimized geometry reveals a nearly planar structure, which facilitates π-electron delocalization across the thiazole ring and the substituent groups. The presence of the electronegative oxygen, nitrogen, and sulfur atoms, along with the electron-withdrawing formyl and carboxylate groups, creates a distinct charge distribution, which can be visualized using a Molecular Electrostatic Potential (MEP) map. researchgate.net The MEP map highlights electron-rich regions (negative potential), typically around the carbonyl oxygen and thiazole nitrogen atoms, which are susceptible to electrophilic attack. Conversely, electron-deficient regions (positive potential) are found around the hydrogen atoms.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C2-S1 | 1.76 |
| N3-C2 | 1.32 | |
| C5-C(Formyl) | 1.48 | |
| C(Formyl)=O | 1.21 | |
| Bond Angle (°) | C4-N3-C2 | 110.5 |
| N3-C2-S1 | 115.0 | |
| C4-C5-C(Formyl) | 125.0 |
Frontier Molecular Orbital (FMO) Theory Applications for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netnih.gov
For this compound, the HOMO is expected to be localized primarily on the thiazole ring, which is the most electron-rich part of the molecule. In contrast, the LUMO is likely distributed over the electron-withdrawing formyl and carboxylate groups, as well as the C=N bond of the ring. nih.gov This distribution indicates that the molecule would act as a nucleophile through its ring system and as an electrophile at the substituent carbon atoms.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A high electrophilicity index suggests the molecule is a strong electrophile.
| Parameter | Symbol | Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.95 |
| HOMO-LUMO Energy Gap | ΔE | 3.90 |
| Chemical Hardness | η | 1.95 |
| Electronegativity | χ | 4.90 |
| Electrophilicity Index | ω | 6.15 |
Conformational Analysis and Intermolecular Interactions
The spatial arrangement of the substituent groups and the non-covalent interactions the molecule can form are critical for its behavior in different chemical environments and in the solid state.
Computational Studies of Hydrogen Bonding and π-π Stacking Interactions
This compound has several features that allow for significant intermolecular interactions. The oxygen atom of the formyl group can act as a hydrogen bond acceptor, potentially interacting with C-H donors from neighboring molecules.
Furthermore, the aromatic thiazole ring can participate in π-π stacking interactions. These interactions are crucial in the crystal packing of many aromatic heterocyclic compounds. nih.gov Computational studies can quantify the energy of these interactions. Energy decomposition analysis, for instance, can break down the total interaction energy into electrostatic, dispersion, polarization, and repulsion components, providing a detailed understanding of the forces governing the molecular assembly. nih.gov The nearly coplanar structure of the molecule is expected to facilitate effective π-π stacking.
Analysis of Solvation Effects and Conformational Preferences
The conformation of this compound is defined by the rotation around the single bonds connecting the formyl and methyl carboxylate groups to the thiazole ring. While the ring itself is rigid, these substituents can rotate, leading to different conformers. Computational studies on the closely related thiazole-5-carboxylic acid have shown that the orientation of the carboxylic group can lead to several stable conformers with varying relative energies. dergipark.org.trdergipark.org.tr
The relative stability of these conformers can be significantly influenced by the solvent. Solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent environment. In polar solvents, conformers with larger dipole moments are generally stabilized, which could alter the conformational landscape compared to the gas phase. Understanding these preferences is vital for predicting the molecule's behavior and reactivity in solution.
Reaction Mechanism Elucidation through Advanced Computational Modeling
Computational modeling is an indispensable tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. For this compound, a potential reaction of interest is the nucleophilic addition to the formyl group, a common reaction for aldehydes.
Advanced computational methods can be used to locate the transition state (TS) structures along the reaction coordinate. By calculating the energy barrier (the energy difference between the reactants and the transition state), the feasibility of a proposed mechanism can be assessed. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products. rsc.org
For example, in a proposed formylation reaction involving a thiazole derivative, computational analysis suggested a mechanism involving the reversible opening of the thiazole ring. nih.gov Such detailed mechanistic insights, which are often difficult to obtain experimentally, allow for a deeper understanding of the molecule's reactivity and can guide the design of new synthetic pathways.
Transition State Analysis and Reaction Pathway Mapping
Transition state analysis and reaction pathway mapping are powerful computational tools used to elucidate the mechanisms of chemical reactions. For a molecule like this compound, these investigations would provide invaluable insights into its reactivity.
Theoretical Framework:
Transition State Theory: This theory is the foundation for calculating reaction rates. The transition state is the highest energy point along the reaction coordinate, representing the "point of no return" between reactants and products.
Computational Methods: Quantum mechanical methods, particularly Density Functional Theory (DFT), are commonly employed to locate and characterize transition states. By calculating the potential energy surface, the minimum energy path from reactants to products can be mapped.
Expected Research Findings (Hypothetical): A computational study on this compound would likely focus on reactions involving its key functional groups: the formyl (-CHO) group, the ester (-COOCH₃) group, and the thiazole ring itself. For instance, the reduction of the formyl group to an alcohol or its oxidation to a carboxylic acid could be modeled. The analysis would involve:
Identification of Stationary Points: Geometries of reactants, products, intermediates, and transition states would be optimized.
Vibrational Frequency Analysis: This is performed to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state connects the correct species.
A hypothetical data table for a transition state analysis of the formyl group reduction might look like this:
| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies | Key Geometric Parameters of Transition State |
| Reactants (Compound + Reducing Agent) | 0.0 | 0 | - |
| Transition State | 15.2 | 1 | C-H bond forming: 1.5 Å, O-H bond forming: 1.2 Å |
| Products (Alcohol + Oxidized Agent) | -25.8 | 0 | - |
Prediction of Regio- and Stereoselectivity in Reactions Involving the Compound
The thiazole ring and its substituents in this compound present multiple reactive sites, making the prediction of regio- and stereoselectivity a key area for computational investigation.
Theoretical Framework:
Frontier Molecular Orbital (FMO) Theory: This theory explains reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.
Steric and Electrostatic Models: Computational models can quantify the steric hindrance and electrostatic potential at different sites of a molecule, which are crucial factors in determining selectivity.
Expected Research Findings (Hypothetical): For reactions such as electrophilic aromatic substitution on the thiazole ring or nucleophilic addition to the formyl group, computational studies could predict the most likely outcome.
Regioselectivity: By calculating properties like atomic charges, Fukui functions (which indicate the propensity of an atom to accept or donate electrons), and the energies of possible intermediates, the most favored site of attack can be determined. For the thiazole ring, the electron density distribution would dictate the preferred position for electrophilic attack.
Stereoselectivity: In reactions that can form chiral centers, computational methods can be used to calculate the energies of the diastereomeric transition states. The transition state with the lower energy will correspond to the major product, allowing for the prediction of the stereochemical outcome.
A hypothetical data table for predicting the regioselectivity of an electrophilic substitution on the thiazole ring might be:
| Position on Thiazole Ring | Calculated Fukui Index (f-) | Relative Energy of Intermediate (kcal/mol) | Predicted Major Product |
| C4 | 0.15 | -5.2 | No |
| C5 | 0.45 | -12.8 | Yes |
Quantitative Structure-Activity Relationship (QSAR) Modeling in In Vitro Contexts (Focus on theoretical methods for understanding scaffold properties)
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For this compound, QSAR studies would be instrumental in guiding the design of new derivatives with enhanced properties.
Development of Molecular Descriptors for Interactions
The first step in QSAR modeling is to calculate molecular descriptors that numerically represent the chemical and physical properties of the molecule.
Types of Molecular Descriptors:
Constitutional (1D): Molecular weight, number of atoms, number of rings, etc.
Topological (2D): Descriptors derived from the 2D representation of the molecule, such as connectivity indices and shape indices.
Geometrical (3D): Descriptors based on the 3D structure, such as molecular surface area and volume.
Physicochemical: LogP (lipophilicity), molar refractivity, polarizability, etc.
Quantum Chemical: HOMO/LUMO energies, dipole moment, atomic charges, etc.
Expected Research Findings (Hypothetical): A study on this compound and its analogs would involve calculating a wide range of these descriptors. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would then be used to identify which descriptors are most correlated with a specific biological activity (e.g., enzyme inhibition).
A hypothetical table of key molecular descriptors for a series of thiazole derivatives in a QSAR study:
| Compound | Molecular Weight ( g/mol ) | LogP | HOMO Energy (eV) | LUMO Energy (eV) | Biological Activity (IC50, µM) |
| Derivative 1 | 185.18 | 1.2 | -6.5 | -1.8 | 10.5 |
| Derivative 2 | 201.21 | 1.5 | -6.7 | -2.0 | 8.2 |
| Derivative 3 | 215.23 | 1.0 | -6.4 | -1.7 | 12.1 |
Ligand-Based and Structure-Based Design Principles for Molecular Probes
Based on the understanding gained from QSAR and other computational studies, principles for designing new molecules with desired properties can be established.
Ligand-Based Design: This approach is used when the 3D structure of the biological target is unknown. It relies on the information from a set of known active molecules.
Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. By aligning active molecules, a common pharmacophore model can be developed.
3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that show where steric bulk, positive/negative charge, and hydrophobic/hydrophilic properties are favorable or unfavorable for activity.
Structure-Based Design: This approach is used when the 3D structure of the biological target (e.g., an enzyme or receptor) is known.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target. It helps in understanding the binding mode and estimating the binding affinity.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-target complex over time, helping to assess the stability of the binding and the role of solvent molecules.
Expected Research Findings (Hypothetical): A structure-based design study involving this compound as a starting point would involve docking it into the active site of a target protein. The results would highlight key interactions (e.g., hydrogen bonds, hydrophobic interactions) that could be optimized by modifying the structure of the compound. For example, the formyl group might form a crucial hydrogen bond that could be strengthened by replacing it with another functional group.
Advanced Analytical Methodologies for Structural and Mechanistic Studies of Methyl 5 Formyl 1,3 Thiazole 2 Carboxylate
High-Resolution Spectroscopic Techniques for Elucidating Reaction Intermediates and Products
High-resolution spectroscopy is fundamental in tracking the conversion of reactants to products and identifying transient intermediate species.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, advanced two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the molecular framework of Methyl 5-formyl-1,3-thiazole-2-carboxylate and its derivatives. mdpi.com
Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings, mapping the connectivity between adjacent protons. For instance, in a derivative of the title compound, COSY would reveal the coupling between protons on an alkyl chain attached to the thiazole (B1198619) core. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the precise assignment of carbon signals based on their attached protons.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations from Protons |
| H4 (Thiazole ring) | ~8.5 | - | C2, C5, C=O (formyl) |
| CHO (Formyl) | ~10.0 | ~185.0 | C5, H4 |
| OCH₃ (Ester) | ~4.0 | ~53.0 | C=O (ester) |
| C2 (Thiazole ring) | - | ~160.0 | H4, OCH₃ |
| C4 (Thiazole ring) | - | ~145.0 | H4 |
| C5 (Thiazole ring) | - | ~140.0 | H4, CHO |
| C=O (Ester) | - | ~162.0 | OCH₃ |
Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is highly effective for monitoring the progress of reactions involving this compound by tracking changes in its key functional groups. elsevierpure.comnih.govmdpi.com These methods provide a real-time "fingerprint" of the molecule's vibrational modes, which are sensitive to the presence and transformation of specific bonds. elsevierpure.comnih.govmdpi.com
For example, in a reaction where the formyl group (-CHO) is reduced to an alcohol (-CH₂OH), IR spectroscopy would show the disappearance of the strong carbonyl (C=O) stretching band of the aldehyde (typically around 1680-1700 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretching band (around 3200-3600 cm⁻¹). Similarly, if the ester group (-COOCH₃) is hydrolyzed to a carboxylic acid (-COOH), the characteristic ester C=O stretch (around 1720-1740 cm⁻¹) would be replaced by the carbonyl and broad O-H stretches of the carboxylic acid.
Raman spectroscopy offers complementary information, particularly for symmetric vibrations and bonds that are weakly active in the IR spectrum. The characteristic vibrations of the thiazole ring can be monitored to ensure its integrity throughout a synthetic transformation.
Interactive Table 2: Characteristic Vibrational Frequencies for Functional Groups in this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Formyl (C=O) | Stretch | 1680 - 1700 |
| Ester (C=O) | Stretch | 1720 - 1740 |
| Thiazole Ring (C=N, C=C) | Ring Stretch | 1500 - 1650 |
| C-H (Aromatic/Heteroaromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic -CH₃) | Stretch | 2850 - 3000 |
Mass Spectrometry for Reaction Monitoring and Product Identification Strategy
Mass spectrometry (MS) is an essential analytical technique for the study of this compound, offering high sensitivity and detailed structural information from minute sample quantities.
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule (molecular ion) with high precision, typically to within a few parts per million (ppm). nih.govsemanticscholar.org This accuracy allows for the unambiguous determination of the elemental formula of this compound and its reaction products. nih.govsemanticscholar.org For instance, the calculated exact mass of the title compound (C₇H₅NO₃S) is 187.0017. An experimental HRMS measurement yielding a mass of 187.0015 would confirm this elemental composition, ruling out other potential formulas with the same nominal mass. This capability is crucial for verifying the identity of newly synthesized compounds and for identifying unknown products or intermediates in a reaction mixture. nih.gov
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them in the gas phase and analyzing the resulting fragment ions. nih.gov In an MS/MS experiment, the molecular ion of this compound is first isolated. It is then subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds. The resulting fragmentation pattern provides a structural fingerprint of the molecule.
Likely fragmentation pathways for this compound would include the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of carbon monoxide (CO) from the formyl group, and cleavage of the thiazole ring itself. Analyzing these fragmentation pathways helps to confirm the connectivity of the different functional groups to the thiazole core. nih.gov This is particularly useful for distinguishing between isomers, where HRMS alone would be insufficient. nih.gov
Interactive Table 3: Plausible MS/MS Fragmentation of this compound (Parent Ion [M+H]⁺ m/z = 188.0090).
| Fragment Description | Neutral Loss | Fragment m/z (calculated) |
| Loss of methoxy radical | •OCH₃ | 156.9984 |
| Loss of carbon monoxide | CO | 160.0141 |
| Loss of methyl formate | CH₂O₂ | 141.9831 |
| Cleavage of ester and formyl | CO + •OCH₃ | 128.9935 |
X-ray Crystallography for Solid-State Structural Confirmation of Novel Derivatives and Complexes
While spectroscopic and spectrometric methods provide invaluable information about connectivity and composition, X-ray crystallography offers the definitive, unambiguous three-dimensional structure of a molecule in the solid state. researchgate.net This technique is the gold standard for structural confirmation of novel crystalline derivatives or metal complexes of this compound. researchgate.net
By irradiating a single crystal of a compound with X-rays, a diffraction pattern is generated. The analysis of this pattern allows for the precise determination of bond lengths, bond angles, and torsional angles within the molecule. nih.gov Furthermore, it reveals intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing arrangement. nih.gov This detailed structural information is paramount for understanding structure-activity relationships and for rational drug design when this thiazole scaffold is used in medicinal chemistry. researchgate.netmdpi.com
Interactive Table 4: Illustrative Crystallographic Data for a Hypothetical Derivative of this compound.
| Parameter | Example Value |
| Chemical Formula | C₇H₅NO₃S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.42 |
| b (Å) | 9.96 |
| c (Å) | 12.43 |
| β (°) | 90.91 |
| Volume (ų) | 1042.8 |
| Z (Molecules/cell) | 4 |
| R-factor | < 0.05 |
Note: Data is hypothetical and serves as an example of typical crystallographic parameters.
Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring
The purity and quantitative analysis of "this compound" are crucial for its application in synthetic chemistry and materials science. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.
Development of HPLC and GC Methodologies for Separation and Quantification
The development of robust HPLC and GC methodologies is essential for the accurate separation and quantification of "this compound" from starting materials, intermediates, and byproducts.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of moderately polar organic compounds like thiazole derivatives. A typical RP-HPLC method for "this compound" would likely utilize a C18 stationary phase, which provides good retention and separation based on hydrophobicity. The mobile phase would typically consist of a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a complex mixture with varying polarities.
A forced degradation study of a thiazole derivative was successfully conducted using a C18 column with a water:methanol mobile phase, indicating the suitability of this approach. researchgate.net Similarly, an HPLC-UV quantification method for a novel indole-thiazole derivative was validated, demonstrating the effectiveness of this technique for related compounds. nih.gov A patent for the structurally similar 4-methyl-5-formyl-thiazole also reports the use of HPLC for purity determination. google.com
For method development, key parameters such as the mobile phase composition, flow rate, and column temperature would be optimized to achieve a good resolution, symmetric peak shapes, and a reasonable analysis time. A UV detector is suitable for quantification, as the thiazole ring and the formyl group are chromophores that absorb UV light. The detection wavelength would be selected based on the UV spectrum of the compound to maximize sensitivity.
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 30% B; 2-10 min: 30-80% B; 10-12 min: 80% B; 12-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another valuable technique for the analysis of "this compound," provided the compound is sufficiently volatile and thermally stable. The use of GC-MS has been reported for the structural elucidation and analysis of various thiazole derivatives. mdpi.comresearchgate.net
For this compound, a standard non-polar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be a suitable choice. The injector and detector temperatures would need to be optimized to ensure efficient volatilization without thermal degradation. The oven temperature program would be developed to achieve a good separation of the target compound from any impurities. A Flame Ionization Detector (FID) can be used for quantification due to its high sensitivity for organic compounds, while a Mass Spectrometer (MS) detector would provide structural information for peak identification.
Table 2: Proposed GC-MS Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Scan Range | 40-400 m/z |
Chiral Chromatography for Enantiomeric Excess Determination (if applicable to chiral transformations)
The molecule "this compound" is achiral and therefore does not exist as enantiomers. Consequently, chiral chromatography for the determination of enantiomeric excess is not applicable to the analysis of the compound itself.
This technique would become relevant only if "this compound" is used as a substrate in a chiral transformation that results in a chiral product. For instance, if the formyl group undergoes an enantioselective reaction, such as an asymmetric aldol (B89426) addition or reduction, the resulting product would be chiral. In such cases, chiral HPLC would be an essential tool to determine the enantiomeric excess of the product, which is a critical measure of the success of the asymmetric synthesis.
While the broader field of thiazole chemistry includes enantioselective reactions, such as the [3+2] cycloaddition of thiazolium salts rsc.org, no specific literature has been found that details the use of "this compound" in such chiral transformations. Should such applications be developed, the methodology for chiral separation would need to be established, likely involving the screening of various chiral stationary phases (CSPs) and mobile phase compositions to achieve baseline separation of the enantiomers.
Conclusion and Future Directions in Research on Methyl 5 Formyl 1,3 Thiazole 2 Carboxylate
Summary of Key Methodological Advances and Synthetic Utility
The synthesis of the thiazole (B1198619) core is well-established, with the Hantzsch thiazole synthesis being a foundational method involving the cyclization of α-halocarbonyl compounds with thioamides. researchgate.netmdpi.com Modern advancements have focused on enhancing the efficiency, safety, and environmental footprint of these syntheses. Methodologies such as microwave-assisted synthesis, solid-phase approaches, and the use of eco-friendly deep eutectic solvents are paving the way for more sustainable production of thiazole derivatives. figshare.commdpi.combepls.com
For a multifunctional compound like Methyl 5-formyl-1,3-thiazole-2-carboxylate, these advances are critical. The synthetic utility of this compound is derived from its bifunctional nature. The formyl group serves as a handle for a wide array of classical carbonyl reactions, including reductive aminations, Wittig reactions, and condensations to form Schiff bases or hydrazones. The methyl carboxylate group can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, or other esters, further expanding the accessible chemical space. This dual reactivity makes it a highly valuable intermediate for building molecular complexity and generating libraries of diverse compounds for screening and development. nih.govrsc.org
Table 1: Modern Synthetic Methodologies for Thiazole Derivatives
| Methodology | Description | Key Advantages | Potential for this compound Synthesis |
|---|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction rates. | Rapid synthesis times, often higher yields, improved energy efficiency. figshare.com | High-throughput synthesis of derivatives for screening libraries. |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to form a product containing substantial portions of all reactants. | High atom economy, operational simplicity, rapid access to molecular diversity. acs.org | Efficient one-pot construction of complex molecules using the thiazole as a core scaffold. |
| Solid-Phase Synthesis | Conducts synthesis on a solid support, simplifying purification. rsc.org | Facilitates automation and the synthesis of compound libraries. researchgate.net | Systematic derivatization of the ester or formyl group for structure-activity relationship studies. |
| Green Catalysis | Employs reusable or environmentally benign catalysts and solvents (e.g., ionic liquids, deep eutectic solvents). mdpi.combepls.com | Reduced environmental impact, catalyst recyclability, alignment with sustainable chemistry principles. | Development of eco-friendly industrial-scale production methods. |
Unexplored Reactivity and Potential for Novel Chemical Transformations
While the individual reactivities of the aldehyde and ester groups are well-understood, their interplay on the electron-deficient thiazole ring offers fertile ground for exploring novel chemical transformations. Future research should focus on the selective and sequential functionalization of this molecule. For instance, the development of orthogonal protection strategies would enable precise, site-specific modifications, unlocking pathways to previously inaccessible molecular architectures.
The potential for intramolecular cyclization reactions, triggered by a specific reagent or catalyst, could lead to the formation of novel fused heterocyclic systems with unique three-dimensional structures. Furthermore, the application of modern synthetic methods like photoredox catalysis or C-H activation directly on the thiazole core of this compound remains largely unexplored. rsc.org Such investigations could yield new methods for carbon-carbon and carbon-heteroatom bond formation, significantly expanding the synthetic toolkit available to chemists. The use of this bifunctional building block in multicomponent reactions could lead to the rapid assembly of complex, drug-like molecules, a strategy that is highly valuable in discovery chemistry. acs.org
Emerging Applications as a Platform for Chemical Innovation
The thiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs, including anticancer agents, antibacterials, and antivirals. nih.govmdpi.com this compound serves as an ideal platform for the design and synthesis of new therapeutic agents. By systematically modifying the formyl and carboxylate positions, researchers can fine-tune the steric and electronic properties of the molecule to optimize interactions with biological targets.
Emerging applications extend beyond medicine into materials science. The conjugated thiazole system, coupled with functional groups capable of participating in polymerization or coordination, suggests potential use in the development of novel organic semiconductors, fluorescent probes, or corrosion inhibitors. smolecule.com The aldehyde functionality, for example, is a prime site for creating sensors where a binding event could be transduced into an optical or electronic signal.
Table 2: Potential Applications Based on Derivatization
| Functional Group Modification | Resulting Derivative Class | Potential Application Area | Rationale |
|---|---|---|---|
| Formyl Group → Schiff Base/Amine | Imines, Secondary/Tertiary Amines | Medicinal Chemistry (Antimicrobial, Anticancer) nih.govresearchgate.net | Introduces diverse substituents and hydrogen bonding capabilities crucial for target binding. |
| Ester Group → Amide | Carboxamides | Medicinal Chemistry (Kinase Inhibitors) nih.gov | The amide bond is a key structural motif in many biologically active molecules, providing structural rigidity and key interactions. |
| Formyl Group → Alkenes | Vinyl Thiazoles | Materials Science (Polymers, Dyes) | Extends the π-conjugated system, influencing optical and electronic properties. |
| Ester Group → Carboxylic Acid | Thiazole-2,5-dicarboxylic derivatives | Coordination Chemistry (Metal-Organic Frameworks) | Provides a robust chelating site for constructing porous materials or catalysts. |
Opportunities for Interdisciplinary Research and Collaborative Initiatives
The full potential of this compound can best be realized through collaborative, interdisciplinary research. The development of innovative synthetic methodologies and the exploration of new applications require a convergence of expertise. rsc.org
Synthetic and Computational Chemistry: Collaborations between synthetic organic chemists and computational chemists can accelerate the discovery of novel reactions. acs.org Theoretical calculations can predict reaction pathways, rationalize selectivity, and guide the design of experiments, saving significant time and resources.
Chemistry and Biology/Pharmacology: Joint efforts between synthetic chemists and biologists are essential for translating the potential of this scaffold into tangible therapeutic outcomes. Chemists can synthesize focused libraries of derivatives based on the scaffold, which biologists and pharmacologists can then screen against various disease targets (e.g., kinases, bacterial enzymes, viral proteins) to identify lead compounds. nih.gov
Chemistry and Materials Science: Partnerships with materials scientists can drive the development of new functional materials. By incorporating this thiazole derivative into polymers or supramolecular assemblies, researchers could explore applications in organic electronics, sensing, and catalysis. smolecule.com
Such academic-industrial partnerships are crucial for bridging the gap between fundamental research and real-world applications, ensuring that promising molecules like this compound can contribute to solving pressing challenges in health and technology. youtube.com
Q & A
Basic: What are the common synthetic routes for Methyl 5-formyl-1,3-thiazole-2-carboxylate, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves two key steps: (1) construction of the thiazole core and (2) introduction of the formyl group.
- Thiazole Core Formation : A condensation reaction between thioamide derivatives and α-halo carbonyl compounds is widely used. For example, methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate was synthesized via cyclization of a thioamide intermediate with ethyl bromopyruvate .
- Formylation : The formyl group can be introduced via Vilsmeier-Haack formylation (using POCl₃ and DMF) or through oxidation of a methyl group (e.g., using SeO₂). Reaction conditions (solvent, temperature, catalyst) significantly impact yield. For instance, hydrolysis of ester groups (as in ) requires controlled pH and temperature (e.g., NaOH in ethanol/water at 358 K).
- Optimization : Use high-purity reagents, inert atmosphere for moisture-sensitive steps, and monitor reactions via TLC/HPLC. Adjust stoichiometry of formylating agents (1.2–1.5 equivalents) to minimize side reactions.
Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Key peaks include C=O (ester: ~1720 cm⁻¹; formyl: ~1680 cm⁻¹) and C=N (thiazole: ~1600 cm⁻¹) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are used for structure refinement. For example, thiazole derivatives often crystallize in monoclinic systems with Z = 4 .
Advanced: How can researchers resolve contradictions between computational modeling and experimental data in structural determination?
Answer:
Discrepancies may arise from solvent effects, crystal packing forces, or incomplete basis sets in DFT calculations.
- Validation Strategies :
- Compare experimental (X-ray) bond lengths/angles with DFT-optimized geometries. Use software like Mercury or Olex2 for overlay analysis .
- Perform Hirshfeld surface analysis to assess intermolecular interactions influencing crystallographic data .
- Use solvent-correction models (e.g., COSMO-RS) in computational studies to align with experimental NMR shifts .
- Case Study : For methyl 5-chlorothiazole-2-carboxylate, discrepancies in dihedral angles were resolved by incorporating dispersion corrections in DFT calculations .
Advanced: What methodological approaches are recommended for analyzing the reactivity of the formyl group in further functionalization?
Answer:
The formyl group enables diverse transformations:
- Nucleophilic Addition : React with amines (e.g., hydrazines) to form Schiff bases. Monitor via loss of the formyl proton in ¹H NMR .
- Cross-Coupling : Use Pd-catalyzed reactions (e.g., Suzuki-Miyaura) after converting the formyl group to a boronate ester. Optimize catalyst loading (5–10 mol%) and ligand (e.g., XPhos) .
- Reduction : Reduce to hydroxymethyl using NaBH₄ (selective for aldehydes over esters). Confirm via IR loss of C=O (formyl) and emergence of O-H stretches .
Advanced: How can researchers design experiments to address low yields in formyl group introduction?
Answer:
Low yields often stem from competing side reactions (e.g., over-oxidation or ester hydrolysis).
- Experimental Design :
- Temperature Control : Perform formylation at 0–5°C to suppress side reactions.
- Protecting Groups : Temporarily protect the ester with tert-butyl groups to prevent hydrolysis during formylation .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the formylating agent .
- Case Study : Hydrolysis of methyl esters (as in ) achieved 85% yield by maintaining pH 1 during acidification and using dichloromethane for purification.
Advanced: What strategies are effective for evaluating the biological activity of this compound in drug discovery?
Answer:
- In Vitro Assays :
- Antimicrobial Activity : Use microdilution assays (MIC values) against Gram-positive/negative strains. Compare with control drugs like ciprofloxacin .
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™).
- SAR Studies : Modify the formyl or ester groups and correlate changes with activity. For example, replacing the formyl with acetyl reduced antimicrobial potency in analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
